molecular formula C18H14FN3O2 B2649835 N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-6-carboxamide CAS No. 2224114-28-5

N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-6-carboxamide

Cat. No.: B2649835
CAS No.: 2224114-28-5
M. Wt: 323.327
InChI Key: NVVTXHZRWZGSJI-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-6-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-6-carboxamide typically involves the reaction of 4-fluorophenyl derivatives with indole-6-carboxamide under specific conditions. The synthetic route often includes steps such as:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-6-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-6-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-6-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of its analogs.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c19-13-3-5-14(6-4-13)22-10-16(18(22)24)21-17(23)12-2-1-11-7-8-20-15(11)9-12/h1-9,16,20H,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVTXHZRWZGSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=C(C=C2)F)NC(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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